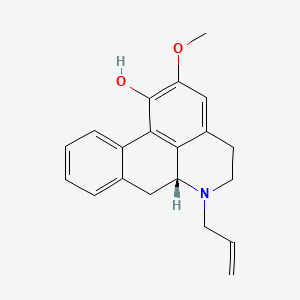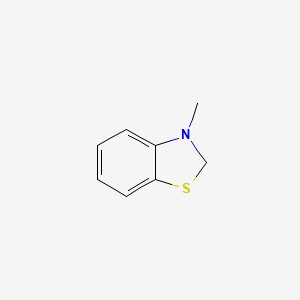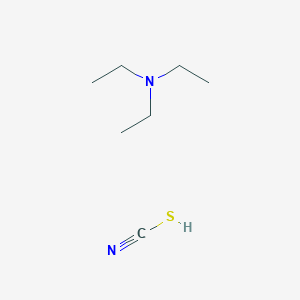![molecular formula C11H14N2O3 B14681734 methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate CAS No. 35675-18-4](/img/structure/B14681734.png)
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate typically involves the reaction of methanol with urea or other carbamoyl donors. One common method is the reaction of methanol with urea, producing methyl carbamate and ammonia as by-products . Another approach involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often employs phosgene-free methods to ensure safety and environmental sustainability. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters . This method is preferred due to its lower environmental impact and the avoidance of toxic reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, textiles, and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in prolonged nerve stimulation. The compound’s unique structure allows it to bind effectively to the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, used in similar applications but with different properties.
Phenyl carbamate: Known for its use in the synthesis of various organic compounds.
Benzyl carbamate: Utilized as a protecting group in organic synthesis.
Uniqueness
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in various synthetic applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
35675-18-4 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-9(12-11(14)15-2)13-16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
BMKATZRICATDFH-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\OCC1=CC=CC=C1)/NC(=O)OC |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


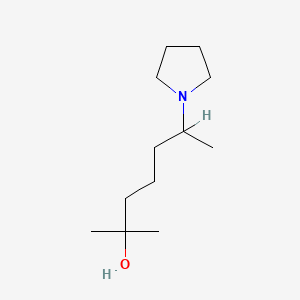

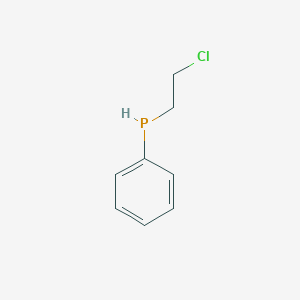
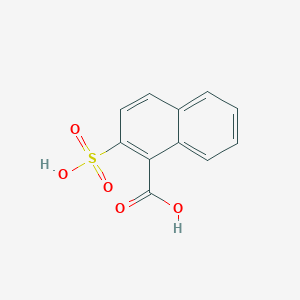
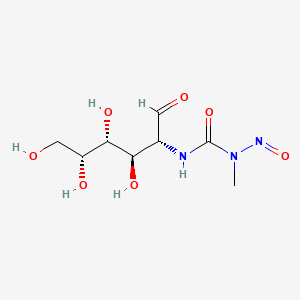
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
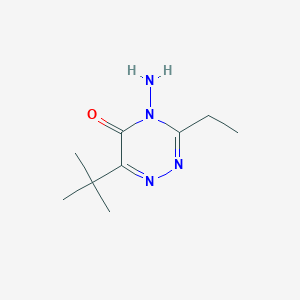
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
